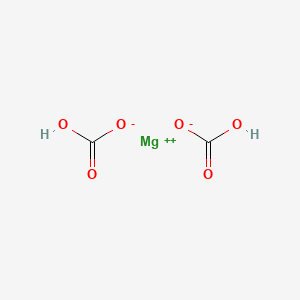
リンタングステン酸44水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphotungstic acid (PTA) 44-hydrate is a compound composed of phosphorous, tungsten, and oxygen atoms. It is a white powder and is a widely used reagent in various scientific fields, including biochemistry and physiology. PTA 44-hydrate is often used as an acid catalyst in chemical reactions and as a stabilizing agent for proteins and other molecules. It has also been used in many research applications due to its unique properties.
科学的研究の応用
プロペンの加水分解のための触媒
リンタングステン酸は、プロペンの加水分解による2-プロパノールの合成のための触媒として使用されます {svg_1} {svg_2}. この用途は、2-プロパノールが一般的な溶媒である化学産業において重要です。
不均一触媒
これは、2-プロパノールからプロペン、炭化水素からメタノールを合成する不均一触媒反応に関与しています {svg_3} {svg_4}. これは、燃料やその他の貴重な化学物質の生産における石油化学産業において特に有用です。
タンパク質沈殿
リンタングステン酸のエタノール溶液は、生物学においてタンパク質を沈殿させるために使用されます {svg_5} {svg_6}. これは、タンパク質の精製や分析など、多くの生化学実験において重要なステップです。
染料沈殿
リンタングステン酸は、塩基性染料やトリフェニルメタン染料などのさまざまな種類の染料を沈殿させるために使用されます {svg_7}. これは、染料がマーカーや指示薬として使用される繊維産業や科学研究において重要です。
組織学的染色
組織学において、リンタングステン酸は細胞標本の染色に使用されます {svg_8}. これにより、顕微鏡下で細胞構造を視覚化することができ、医学および生物学研究において不可欠です。
重量分析
リンタングステン酸は、分析化学におけるカリウムの重量分析に使用されます {svg_9}. この方法は、カリウム濃度を正確に測定することができ、環境科学、医学、農業など、さまざまな分野で重要です。
ハイブリッドネットワークの調製
リンタングステン酸水和物は、リンタングステン酸ドープオルモシルハイブリッドネットワークの調製に使用できます {svg_10}. これらのハイブリッド材料は、光学、電子工学、触媒において潜在的な用途があります。
触媒の調製
リンタングステン酸水和物は、ニオブ酸担持リンタングステン酸(PTA)触媒の調製に使用できます {svg_11}. これらの触媒は、バイオマスをバイオ燃料に変換するなど、さまざまな化学反応に使用できます。
作用機序
Phosphotungstic acid 44-hydrate, also known as phosphoric acid;trioxotungsten;tetratetracontahydrate, is a multifunctional catalyst with a wide range of applications in various fields .
Target of Action
Phosphotungstic acid primarily targets proteins , biological amines , phenols , amino acids , urea , and carbohydrates . It is also used as a staining agent for cell specimens, often together with haematoxylin .
Mode of Action
Phosphotungstic acid interacts with its targets through its acidic and redox properties . It binds to fibrin, collagen, and fibers of connective tissues, and replaces the anions of dyes from these materials, selectively decoloring them .
Biochemical Pathways
Phosphotungstic acid affects various biochemical pathways. It is used as a catalyst for the hydrolysis of propene to prepare 2-propanol . It is also involved in heterogeneous catalysis reactions to prepare propene from 2-propanol and methanol from hydrocarbons .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which suggests that it may have good bioavailability.
Result of Action
The action of phosphotungstic acid results in the precipitation of proteins, biological amines, and certain amino acids . It is also used to prepare catalysts and as a reagent in various chemical reactions .
Action Environment
The action of phosphotungstic acid is influenced by environmental factors. It is stable and has high catalytic activity . Its aqueous solution is unstable to light and slowly turns blue due to a reduction reaction . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .
Safety and Hazards
将来の方向性
Phosphotungstic acid 44-hydrate’s high acidity and eco-friendly character make it a tempting alternative to corrosive homogeneous acids . It can be widely used as a catalyst for organic reactions as it is thermally stable and easy to handle . Good to excellent yields were obtained in all four kinds of reactions .
生化学分析
Biochemical Properties
Phosphotungstic acid 44-hydrate plays a significant role in biochemical reactions. It can be used for homogeneous and heterogeneous reactions, and even as a phase transfer catalyst . It interacts with various biomolecules, including enzymes and proteins, due to its ability to bind to fibrin, collagen, and fibres of connective tissues .
Cellular Effects
Phosphotungstic acid 44-hydrate has profound effects on various types of cells and cellular processes. It is used in histology as a component for staining of cell specimens . It replaces the anions of dyes from these materials, selectively decoloring them . This indicates that it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Phosphotungstic acid 44-hydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is electron dense, opaque for electrons, and is a common negative stain for viruses, nerves, polysaccharides, and other biological tissue materials for imaging by a transmission electron microscope .
Temporal Effects in Laboratory Settings
The effects of Phosphotungstic acid 44-hydrate change over time in laboratory settings. It is not especially toxic, but is a mild acidic irritant . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Phosphotungstic acid 44-hydrate vary with different dosages in animal models. It has been used as a staining agent for the transmission electron microscope (TEM) imaging of cetyltrimethylammonium bromide (CTAB) coated gold nanorods . Detailed studies on dosage effects, threshold effects, and toxic or adverse effects at high doses are currently limited.
特性
IUPAC Name |
phosphoric acid;trioxotungsten;tetratetracontahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.44H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);44*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAATTKWJSOPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H91O84PW12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3672.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common applications of phosphotungstic acid hydrate in catalysis?
A1: Phosphotungstic acid hydrate, often abbreviated as PTA, is a versatile heterogeneous catalyst known for its superacidic properties. [] It efficiently catalyzes various organic reactions, including:
- Isomerization of Cycloalkanes: PTA facilitates the rearrangement of atoms within cycloalkanes, impacting their structural properties and potential applications. []
- Prins Cyclization Reactions: PTA acts as an acid catalyst in Prins cyclization, enabling the formation of cyclic structures from aldehydes or ketones and alkenes. []
- Dehydration of Alcohols: PTA efficiently promotes the removal of water molecules from alcohols, leading to the formation of alkenes. []
- Hydration of Olefins: Conversely, PTA can also catalyze the addition of water molecules to olefins, forming alcohols. []
- Oxidation Reactions: PTA participates in oxidation reactions, such as converting ketones to aldehydes and carboxylic acids. []
Q2: How is phosphotungstic acid hydrate typically prepared and purified for use in research?
A2: Phosphotungstic acid can be synthesized by reacting sodium tungstate dihydrate (Na2WO4·2H2O) with phosphoric acid (H3PO4) in the presence of hydrochloric acid (HCl). [] This yields crude phosphotungstic acid. Purification is commonly achieved through a multi-step process involving:
- Extraction: The crude PTA is dissolved in water and extracted with diethyl ether, creating a PTA-ether complex. []
- Washing: The complex-containing layer is separated and washed multiple times with hydrochloric acid (HCl) and water to remove impurities. []
- Crystallization: The purified PTA is then recovered by evaporating the ether, resulting in the formation of crystals. []
- Drying: The obtained crystals are subsequently dried under vacuum to obtain the final purified phosphotungstic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



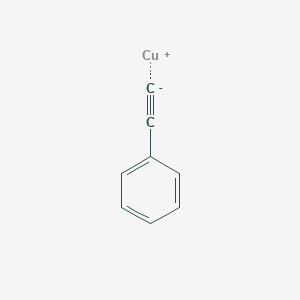

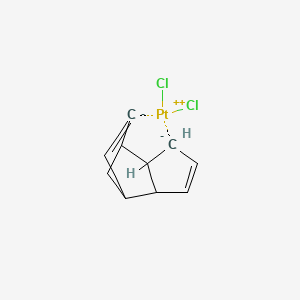

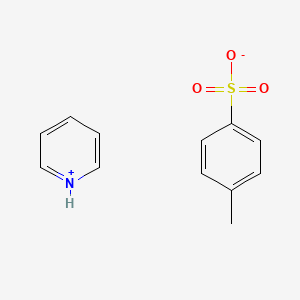
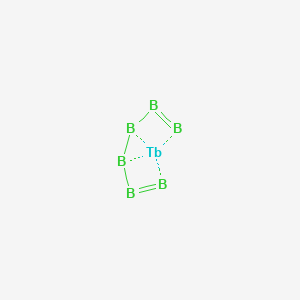
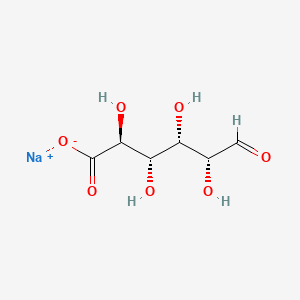
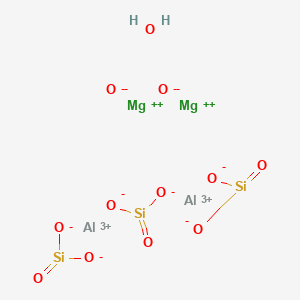
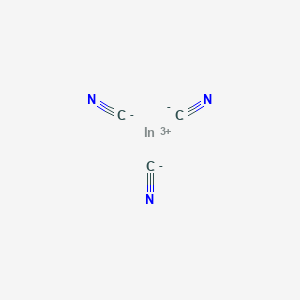
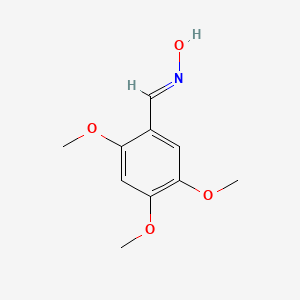
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
